

# Polmacoxib Demonstrates Non-Inferior Efficacy to Celecoxib in Osteoarthritis Pain Management

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

Seoul, South Korea - Recent phase III non-inferiority trials have validated the efficacy of **Polmacoxib** (Acelex®), a novel dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase, in the management of osteoarthritis (OA). The studies demonstrate that **Polmacoxib** is a well-tolerated and effective treatment for OA pain, with efficacy comparable to the widely used COX-2 inhibitor, celecoxib.[1][2] This guide provides a comprehensive comparison of **Polmacoxib**'s performance against placebo and celecoxib, supported by key experimental data and detailed protocols for researchers, scientists, and drug development professionals.

## **Comparative Efficacy Data**

A pivotal 6-week, randomized, double-blind, parallel-group phase III clinical trial evaluated the analgesic efficacy of **Polmacoxib** 2 mg once daily against celecoxib 200 mg once daily and a placebo in patients with osteoarthritis of the hip or knee.[2] The primary efficacy endpoint was the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score at week 6.

The results demonstrated that **Polmacoxib** 2 mg was superior to placebo and non-inferior to celecoxib 200 mg in pain reduction.[2]



| Treatme<br>nt<br>Group | N   | Baselin<br>e Mean<br>WOMAC<br>Pain<br>Score<br>(SD) | Week 6<br>Mean<br>Change<br>from<br>Baselin<br>e (LS<br>Mean) | Treatme nt Differen ce vs. Placebo (95% CI) | p-value<br>vs.<br>Placebo | Treatme nt Differen ce vs. Celecox ib (95% CI) | p-value<br>vs.<br>Celecox<br>ib |
|------------------------|-----|-----------------------------------------------------|---------------------------------------------------------------|---------------------------------------------|---------------------------|------------------------------------------------|---------------------------------|
| Polmaco<br>xib 2 mg    | 146 | 12.5 (3.1)                                          | -6.5                                                          | -2.5 (-4.4<br>to -0.6)                      | 0.011                     | 0.6 (-0.9<br>to 2.2)                           | 0.425                           |
| Celecoxi<br>b 200 mg   | 145 | 12.4 (3.2)                                          | -7.1                                                          | -3.1 (-5.0<br>to -1.3)                      | <0.001                    | -                                              | -                               |
| Placebo                | 71  | 12.6 (3.3)                                          | -4.0                                                          | -                                           | -                         | -                                              | -                               |

Data from the Intent-to-Treat (ITT) population. SD: Standard Deviation; LS Mean: Least Squares Mean; CI: Confidence Interval.[2]

The upper bound of the one-sided 97.5% confidence interval for the difference between **Polmacoxib** and celecoxib was 2.2, which was less than the prespecified non-inferiority margin of 5 for the WOMAC-pain subscale, thus establishing the non-inferiority of **Polmacoxib** to celecoxib.[2] Notably, at week 3, **Polmacoxib** showed a statistically significant improvement in the WOMAC pain subscale compared to placebo, while celecoxib did not reach statistical significance at this earlier time point.[3]

# **Experimental Protocols**

The validation of **Polmacoxib**'s efficacy was established through a robust phase III clinical trial. The key methodologies are detailed below.

Study Design: This was a 6-week, multicenter, randomized, double-blind, parallel-group trial, which was followed by an 18-week, single-arm, open-label extension study to assess long-term safety.[2]

Patient Population: The study enrolled 362 patients with a diagnosis of osteoarthritis of the hip or knee.[2] Key inclusion criteria included being 18 years of age or older with a clinical and radiographic diagnosis of idiopathic osteoarthritis.



Treatment Arms: Patients were randomized to one of three treatment groups:

- Polmacoxib 2 mg, administered orally once daily.
- Celecoxib 200 mg, administered orally once daily.
- Placebo, administered orally once daily.[2]

Efficacy Assessments: The primary measure of efficacy was the change in the WOMAC pain subscale score from baseline to week 6.[2] Secondary efficacy endpoints included the WOMAC OA index and global assessments by both subjects and physicians.

Statistical Analysis: The non-inferiority of **Polmacoxib** to celecoxib was the primary statistical objective. This was determined by calculating the upper limit of the one-sided 97.5% confidence interval of the treatment difference between the two active groups. If this upper limit was less than a pre-specified margin of 5 points on the WOMAC-pain subscale, non-inferiority was concluded.[2]

## **Mechanism of Action and Signaling Pathway**

**Polmacoxib** is distinguished by its innovative dual mechanism of action, inhibiting both cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA).[1][4] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the COX enzymes to reduce the production of prostaglandins, which are key mediators of pain and inflammation.[4] By selectively inhibiting COX-2, **Polmacoxib** minimizes the gastrointestinal side effects associated with the inhibition of COX-1.

The additional inhibition of carbonic anhydrase is thought to contribute to its favorable safety profile, particularly concerning cardiovascular risks that have been associated with some selective COX-2 inhibitors.[4]





Click to download full resolution via product page

Caption: Polmacoxib's dual inhibition of COX-2 and Carbonic Anhydrase.

## **Clinical Trial Workflow**

The phase III non-inferiority trial followed a structured workflow from patient recruitment to data analysis to ensure the integrity and validity of the results.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 2. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of Polmacoxib Compared with Celecoxib and Placebo for Patients with Osteoarthritis PMC [pmc.ncbi.nlm.nih.gov]
- 3. orthopaper.com [orthopaper.com]
- 4. Review of Safety and Efficacy of Polmacoxib: A Novel Dual Inhibitor of Cyclo-oxygenase 2 and Carbonic Anhydrase in Osteoarthritis and Acute Painful Conditions [japi.org]
- To cite this document: BenchChem. [Polmacoxib Demonstrates Non-Inferior Efficacy to Celecoxib in Osteoarthritis Pain Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069668#validation-of-polmacoxib-s-efficacy-in-non-inferiority-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com